molecular formula C11H20N2O B2791302 N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide CAS No. 1877035-90-9

N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide

Cat. No.: B2791302
CAS No.: 1877035-90-9
M. Wt: 196.294
InChI Key: NVAVLDXLNIPXHP-UHFFFAOYSA-N
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Description

N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide is a spirocyclic compound characterized by a bicyclic framework comprising a five-membered azaspiro ring system fused to a two-membered cyclopropane-like structure. The molecule features a tert-butyl carboxamide substituent at position 2 and a secondary amine within the azaspiro core. This structural motif confers conformational rigidity, making it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes requiring high stereochemical specificity. Its synthesis typically involves cyclopropanation followed by functional group modifications to install the tert-butyl carboxamide moiety .

Properties

IUPAC Name

N-tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-10(2,3)13-9(14)8-6-11(8)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAVLDXLNIPXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide involves several steps, typically starting with the formation of the azaspiro structure. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the spiro compound. Detailed synthetic routes are documented in various chemical synthesis literature .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The compound is usually produced in facilities equipped with advanced chemical synthesis and purification technologies .

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, each with unique properties .

Scientific Research Applications

N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound’s role as a GABA antagonist makes it valuable in studying neurological processes and disorders.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the treatment of neurological conditions.

    Industry: It is used in the production of various chemical products and as a research tool in industrial laboratories.

Mechanism of Action

The mechanism of action of N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide involves its interaction with GABA receptors in the brain. As a GABA antagonist, it binds to these receptors and inhibits their activity, leading to increased neuronal excitability. This mechanism is crucial in understanding its effects on the nervous system and its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The spirocyclic azaspiro[2.4]heptane core is shared among several derivatives, but substituent variations significantly influence physicochemical and pharmacological properties. Below is a comparative analysis with tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (), a closely related compound:

Parameter N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Molecular Formula C₁₁H₂₀N₂O C₁₀H₁₇NO₃
Substituent Position Carboxamide at C2 Carboxylate ester at C5
Heteroatom in Ring Nitrogen (azaspiro) Nitrogen (aza) and oxygen (oxa) at C1
Functional Group Tert-butyl carboxamide Tert-butyl carboxylate ester
Purity Not specified in available data 97% (AGN-PC-0687LF)
Potential Applications CNS-targeting drug candidates Intermediate for peptide synthesis or PROTACs

Key Findings:

Functional Group Impact: The carboxamide group in the target compound enhances hydrogen-bonding capacity and metabolic stability compared to the carboxylate ester in the analogous compound, which is prone to hydrolysis .

Synthetic Utility :

  • The tert-butyl carboxylate ester in the comparator (MDL: MFCD07779387) serves as a protecting group for amines, enabling selective deprotection during multi-step syntheses. In contrast, the tert-butyl carboxamide in the target compound is typically retained in final drug candidates for steric shielding or pharmacokinetic optimization.

Biological Relevance :

  • The rigid spiro[2.4]heptane core in both compounds restricts conformational flexibility, a trait advantageous for selective receptor binding. However, the carboxamide derivative’s tertiary amine may engage in stronger ionic interactions with biological targets compared to the ester-containing analog.

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

Property This compound tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Molecular Weight (g/mol) 196.29 199.25
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.4 (lower lipophilicity due to oxa)
Hydrogen Bond Donors 2 (amide NH, secondary amine) 1 (ester carbonyl)

Research Implications and Limitations

  • Advantages of this compound : Its carboxamide group and lack of hydrolytically labile esters make it more suitable for in vivo applications. The tert-butyl group may enhance metabolic stability by shielding the amide bond from enzymatic cleavage.
  • Limitations of Comparator : The carboxylate ester in tert-butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate limits its utility to synthetic intermediates or prodrug designs.

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